molecular formula C17H24BrNO5 B4042619 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4042619
M. Wt: 402.3 g/mol
InChI Key: JUQHCDJHHOUVLM-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is a complex organic compound that combines a piperidine ring with a phenoxyethyl group, bromine, and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine typically involves multiple steps:

    Formation of 4-Bromo-2-methylphenol: This can be achieved by bromination of 2-methylphenol using bromine in the presence of a catalyst.

    Etherification: The 4-bromo-2-methylphenol is then reacted with 2-chloroethylamine to form 2-(4-bromo-2-methylphenoxy)ethylamine.

    Piperidine Formation: The 2-(4-bromo-2-methylphenoxy)ethylamine is then reacted with 3-methylpiperidine under suitable conditions to form the desired compound.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethyl group and piperidine ring can play crucial roles in binding to these targets, while the bromine atom may enhance the compound’s reactivity or binding affinity.

Comparison with Similar Compounds

    1-[2-(4-Chloro-2-methylphenoxy)ethyl]-3-methylpiperidine: Similar structure but with chlorine instead of bromine.

    1-[2-(4-Fluoro-2-methylphenoxy)ethyl]-3-methylpiperidine: Similar structure but with fluorine instead of bromine.

Uniqueness: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can make it more suitable for specific applications compared to its chloro or fluoro analogs.

Properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.C2H2O4/c1-12-4-3-7-17(11-12)8-9-18-15-6-5-14(16)10-13(15)2;3-1(4)2(5)6/h5-6,10,12H,3-4,7-9,11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQHCDJHHOUVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
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1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
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1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
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1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
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1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
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1-[2-(4-Bromo-2-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid

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